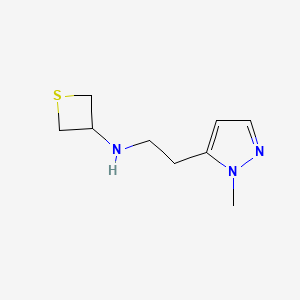
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . Thietane, a four-membered sulfur-containing ring, adds unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with a thietane derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including amination, reduction, and condensation reactions. These methods are optimized for high yield and purity, often involving the use of advanced techniques such as chromatography and spectroscopy for product isolation and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more stable form.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high efficiency and selectivity .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives. These products have distinct chemical and physical properties, making them useful in different applications .
Applications De Recherche Scientifique
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thietane ring may contribute to the compound’s stability and reactivity, enhancing its overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-{2-[1-Methyl-1-(1H-pyrazol-5-yl)ethyl]phenyl}amine
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
Uniqueness
N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .
Propriétés
Formule moléculaire |
C9H15N3S |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
N-[2-(2-methylpyrazol-3-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-12-9(3-5-11-12)2-4-10-8-6-13-7-8/h3,5,8,10H,2,4,6-7H2,1H3 |
Clé InChI |
YXCGHPAGZLGKGE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CCNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


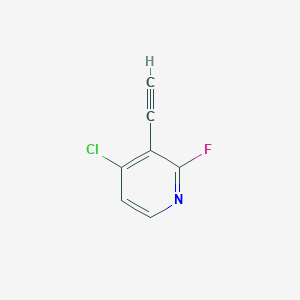
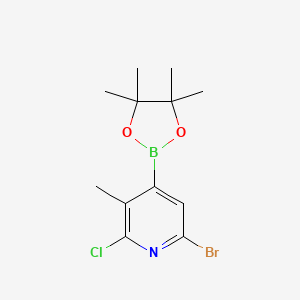
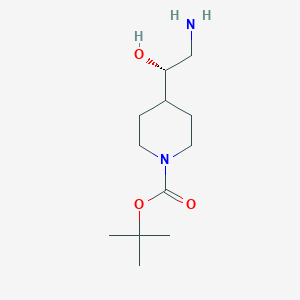
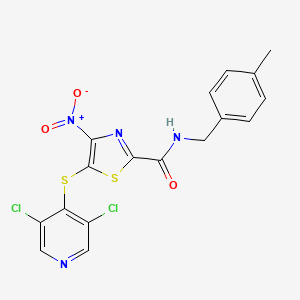

![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)
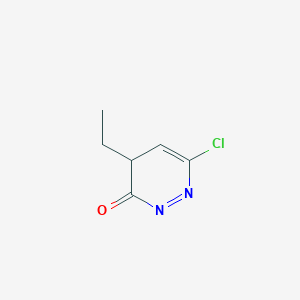
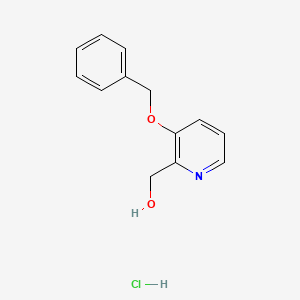
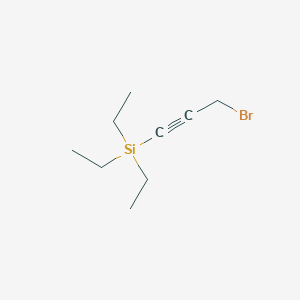
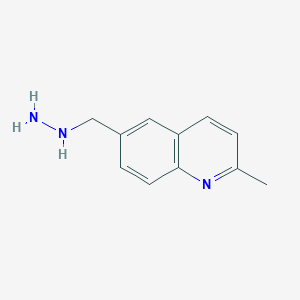
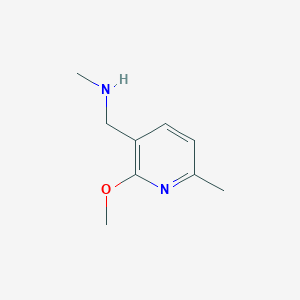
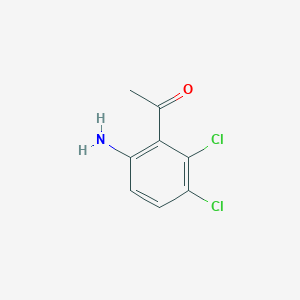
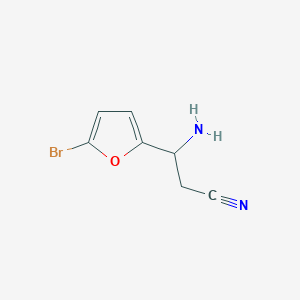
![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)
